molecular formula C27H32FN3O10 B1140766 莫西沙星酰基-β-D-葡萄糖苷酸 CAS No. 733002-61-4

莫西沙星酰基-β-D-葡萄糖苷酸

货号 B1140766
CAS 编号: 733002-61-4
分子量: 577.6 g/mol
InChI 键: CAEIKPOEUGEJIR-XNYZSDPXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Moxifloxacin and its metabolites are synthesized through a complex process involving multiple steps such as dehydration, benzylamination, cyclization, and hydrolysis, among others. Two significant approaches to synthesizing Moxifloxacin include starting from pyridine-2,3-dicarboxylic acid or ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3quinolinecarboxylate. These methods result in Moxifloxacin with overall yields of 43.3% and 71.5%, respectively, showcasing the intricate chemistry involved in its production (Ming, 2004); (Zhang Junlei, 2010).

Molecular Structure Analysis

Moxifloxacin's molecular structure, characterized by a broad spectrum of antibacterial activity, includes a methoxy group in the C-8 position and a bulky C-7 side chain. This configuration contributes to its effectiveness against various bacteria, including penicillin-resistant Streptococcus pneumoniae. The molecular structure of Moxifloxacin and its interaction with β-cyclodextrin has been studied to improve its antibacterial activity, revealing complex formation that enhances its stability and efficacy (Szabó et al., 2018).

Chemical Reactions and Properties

Moxifloxacin undergoes various chemical reactions leading to the formation of metabolites, including the acyl glucuronide. These metabolites are formed through pathways such as glucuronidation and sulfonation, with the acyl glucuronide being a significant metabolic product detected in plasma and urine. The enzymatic activity of UDP-glucuronosyltransferase (UGT) enzymes, especially UGT1A1, 1A3, 1A7, and 1A9, is crucial in the glucuronidation process of Moxifloxacin, indicating the complex interactions between the drug and metabolic enzymes (Tachibana et al., 2005).

Physical Properties Analysis

The physicochemical properties of Moxifloxacin, including its solubility, absorption, and distribution, are influenced by its molecular structure and interactions with biological molecules. The complexation with β-cyclodextrin, for example, significantly impacts its release in acidic media, providing insights into the drug's behavior in different physiological environments (Skuredina et al., 2017).

Chemical Properties Analysis

Moxifloxacin's chemical properties, particularly its interaction with metal ions to form complexes, reveal its versatile nature. The formation of complexes with elements like Ti(IV), Y(III), Pd(II), and Ce(IV) has been studied, showing varied antibacterial activity against both Gram-positive and Gram-negative bacteria. These interactions highlight the potential for developing Moxifloxacin-based treatments with enhanced antimicrobial properties (Sadeek et al., 2011).

科学研究应用

代谢和药代动力学

莫西沙星是一种广谱氟喹诺酮类抗生素。它在人体内的代谢涉及转化为 N-硫酸盐共轭物和酰基-β-D-葡萄糖苷酸。这些代谢物连同未改变的莫西沙星在血浆、尿液和粪便中被检测到,表明药物及其代谢物排泄的途径。莫西沙星的代谢,包括其酰基葡萄糖苷酸的形成,是其药代动力学特征的一个关键方面,影响其分布、疗效和安全性 (Moise、Birmingham 和 Schentag,2000; Moise Pa、Birmingham Mc 和 Schentag Jj,2000)。

在耐药和细菌感染中的作用

莫西沙星对多种细菌感染的疗效,包括其在治疗多重耐药结核病中的作用,具有重要意义。研究的重点是了解其作用机制,特别是其对细菌 DNA 促旋酶和拓扑异构酶 IV 的抑制作用,这对于细菌 DNA 复制至关重要。莫西沙星耐药性的发展,特别是与其药代动力学和代谢相关的耐药性,是一个持续的研究领域。这包括对结核分枝杆菌对莫西沙星的敏感性的研究,旨在将临床结果与体外结果相关联 (Piersimoni 等,2007)。

环境影响和毒性

环境研究已经检验了氟喹诺酮类抗生素(如莫西沙星)对水生生物的影响。莫西沙星及其代谢物(包括酰基-β-D-葡萄糖苷酸)对蓝藻(如铜绿微囊藻)的毒性已被评估。此类研究有助于了解将这些抗生素释放到水生环境中所带来的生态风险,突出了评估其环境影响和制定减轻潜在不利影响的策略的必要性 (Wan 等,2020)。

先进的药物递送系统

对莫西沙星先进药物递送系统进行的研究旨在提高其治疗功效并减少给药频率。已经对莫西沙星负载的纳米颗粒进行了研究,包括用聚乙二醇 (PEG) 和水溶性壳聚糖修饰的纳米颗粒。这些制剂旨在提高药物的生物利用度,延长其在血液中的循环时间,并有可能减少与频繁给药相关的副作用。药物递送方面的此类创新是优化莫西沙星用于治疗细菌感染的临床应用的更广泛努力的一部分 (Mustafa 等,2017)。

作用机制

Target of Action

Moxifloxacin Acyl-beta-D-glucuronide, also known as rac cis-Moxifloxacin Acyl-beta-D-glucuronide, is a metabolite of Moxifloxacin . Moxifloxacin is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria . The primary targets of Moxifloxacin are the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The bactericidal action of Moxifloxacin results from the inhibition of the enzymes topoisomerase II and topoisomerase IV . By binding to these enzymes, Moxifloxacin prevents the relaxation of supercoiled DNA that is required for the replication of bacterial DNA . This leads to the inhibition of bacterial growth and eventually results in the death of the bacteria .

Biochemical Pathways

The inhibition of topoisomerase II and IV disrupts the bacterial cell’s ability to replicate, transcribe, repair, and recombine DNA . This disruption affects various biochemical pathways within the bacterial cell, leading to cell death .

Pharmacokinetics

It is known that the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, such as deuterium substitution, can affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of the action of Moxifloxacin Acyl-beta-D-glucuronide is the inhibition of bacterial growth and eventually the death of the bacteria . This is achieved through the inhibition of the enzymes topoisomerase II and IV, which are essential for bacterial DNA replication .

生化分析

Biochemical Properties

Moxifloxacin Acyl-beta-D-glucuronide is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . It interacts with various enzymes and proteins, and the nature of these interactions is largely dependent on the charged carboxylate ion and neutral hydroxyl group in the glucuronide .

Cellular Effects

The cellular effects of Moxifloxacin Acyl-beta-D-glucuronide are complex and multifaceted. It has been implicated in the toxicity of several carboxylic acid-containing drugs, and the rate of its degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation . These protein adducts can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Moxifloxacin Acyl-beta-D-glucuronide exerts its effects at the molecular level through a variety of mechanisms. It is known to undergo degradation reactions similar to acyl glucosides, suggesting a potential for similar modes of toxicity . The transacylation reaction was modelled using density functional theory and the calculated activation energy for this reaction showed a close correlation with the degradation rate of the 1-β anomer .

Temporal Effects in Laboratory Settings

It is known that the compound undergoes degradation via intramolecular transacylation and hydrolysis

Metabolic Pathways

Moxifloxacin Acyl-beta-D-glucuronide is involved in the metabolic pathways of carboxylic acid-containing drugs . It is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of UGT enzymes

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Moxifloxacin Acyl-beta-D-glucuronide involves the acylation of Moxifloxacin with glucuronic acid to form the glucuronide conjugate.", "Starting Materials": [ "Moxifloxacin", "Glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "N,N-Dimethylformamide (DMF)", "Chloroform", "Sodium bicarbonate (NaHCO3)", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Moxifloxacin is dissolved in DMF and DCC is added to activate the carboxylic acid group of glucuronic acid.", "DMAP is added as a catalyst to promote the reaction.", "The mixture is stirred at room temperature for several hours to allow for the formation of the acylated product.", "The reaction mixture is then poured into a mixture of chloroform and NaHCO3 to extract the product.", "The organic layer is separated and washed with water and dried over anhydrous sodium sulfate.", "The solvent is evaporated under reduced pressure to obtain the crude product.", "The crude product is purified by column chromatography using ethyl acetate and methanol as eluents.", "The purified product is obtained as a white solid." ] }

CAS 编号

733002-61-4

分子式

C27H32FN3O10

分子量

577.6 g/mol

IUPAC 名称

(2S,3S,4S,5R,6S)-6-[7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H32FN3O10/c1-39-23-17-13(7-15(28)18(23)30-8-11-3-2-6-29-16(11)10-30)19(32)14(9-31(17)12-4-5-12)26(38)41-27-22(35)20(33)21(34)24(40-27)25(36)37/h7,9,11-12,16,20-22,24,27,29,33-35H,2-6,8,10H2,1H3,(H,36,37)/t11-,16+,20-,21-,22+,24-,27-/m0/s1

InChI 键

CAEIKPOEUGEJIR-XNYZSDPXSA-N

手性 SMILES

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O

SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O

规范 SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O

同义词

1-[1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylate] β-D-Glucopyranuronic Acid; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。